rac-(1S,5S)-3-azabicyclo[3.1.0]hex-1-ylmethanol

logP Lipophilicity Membrane permeability

rac-(1S,5S)-3-azabicyclo[3.1.0]hex-1-ylmethanol (CAS 1820574-43-3) is a racemic bicyclic amine-alcohol building block featuring a primary hydroxymethyl group attached to the bridgehead (C1) position of the 3-azabicyclo[3.1.0]hexane scaffold. The compound possesses a molecular formula of C6H11NO, a molecular weight of 113.16 g/mol, a topological polar surface area (TPSA) of 32.26 Ų, a computed logP of –0.41, and carries two hydrogen bond donors and two hydrogen bond acceptors.

Molecular Formula C6H11NO
Molecular Weight 113.16
CAS No. 1820574-43-3
Cat. No. B3111107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-(1S,5S)-3-azabicyclo[3.1.0]hex-1-ylmethanol
CAS1820574-43-3
Molecular FormulaC6H11NO
Molecular Weight113.16
Structural Identifiers
SMILESC1C2C1(CNC2)CO
InChIInChI=1S/C6H11NO/c8-4-6-1-5(6)2-7-3-6/h5,7-8H,1-4H2/t5-,6+/m1/s1
InChIKeySEHVUORORNIEOB-RITPCOANSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-(1S,5S)-3-azabicyclo[3.1.0]hex-1-ylmethanol (CAS 1820574-43-3): A Bridgehead-Functionalized 3-Azabicyclo[3.1.0]hexane Building Block for Drug Discovery


rac-(1S,5S)-3-azabicyclo[3.1.0]hex-1-ylmethanol (CAS 1820574-43-3) is a racemic bicyclic amine-alcohol building block featuring a primary hydroxymethyl group attached to the bridgehead (C1) position of the 3-azabicyclo[3.1.0]hexane scaffold . The compound possesses a molecular formula of C6H11NO, a molecular weight of 113.16 g/mol, a topological polar surface area (TPSA) of 32.26 Ų, a computed logP of –0.41, and carries two hydrogen bond donors and two hydrogen bond acceptors . This scaffold is a core structural motif in numerous bioactive molecules targeting neurotransmitter transporters, opioid receptors, DPP-IV, JAK kinases, and ketohexokinase [1].

Why Substituting rac-(1S,5S)-3-azabicyclo[3.1.0]hex-1-ylmethanol with a Generic 3-Azabicyclo[3.1.0]hexane Analog Carries Procurement Risk


The 3-azabicyclo[3.1.0]hexane family encompasses regioisomers (e.g., 1-ylmethanol vs. 6-ylmethanol), functional-group variants (alcohol, carboxylic acid, amine, unsubstituted), and stereoisomers. These seemingly minor structural variations produce quantifiable differences in logP (spanning >2.4 log units), TPSA (12 to 49 Ų), and hydrogen-bonding capacity that directly affect pharmacokinetic parameters such as membrane permeability and solubility . Interchanging one analog for another without experimental validation can invalidate SAR models, alter synthetic route feasibility, and compromise chiral resolution strategies, as demonstrated in dopamine D3 antagonist and DPP-IV inhibitor programs where substitution position critically governed target potency [1].

Quantitative Differentiation Evidence for rac-(1S,5S)-3-azabicyclo[3.1.0]hex-1-ylmethanol (CAS 1820574-43-3) Relative to Closest Analogs


Lipophilicity (logP) Advantage of Bridgehead 1-ylmethanol Over the 6-ylmethanol Regioisomer

The target compound (1-ylmethanol regioisomer) exhibits a computed logP of −0.41 (Leyan) or −0.82 (Hit2Lead), whereas the 6-ylmethanol regioisomer (CAS 289037-48-5) shows a significantly lower logP of −0.95 (ChemSrc) . This ΔlogP of +0.54 (Leyan basis) or +0.13 (Hit2Lead basis) reflects reduced hydrophilicity when the primary alcohol is positioned at the bridgehead rather than on the cyclopropane ring. Higher logP correlates with improved passive membrane permeability, a critical parameter for CNS drug discovery where azabicyclo[3.1.0]hexane scaffolds are frequently deployed [1].

logP Lipophilicity Membrane permeability

Topological Polar Surface Area (TPSA) Distinction Between 1-ylmethanol Derivative and Unsubstituted 3-Azabicyclo[3.1.0]hexane Core

The target compound carries a TPSA of 32.26 Ų (Leyan), more than 2.5-fold greater than the unsubstituted 3-azabicyclo[3.1.0]hexane core, which has a TPSA of 12.0 Ų (PubChem) [1]. The increase from 12.0 to 32.26 Ų is driven by addition of the hydroxymethyl group (additional oxygen). This moves the compound from the low-TPSA range (associated with rapid passive BBB penetration but potentially poor solubility) into a moderate-TPSA range balancing permeability with aqueous solubility—a recognized sweet spot for oral CNS drugs [2].

TPSA Polar surface area Drug-likeness

Functional Group Reactivity Differentiation: Primary Alcohol vs. Carboxylic Acid at the Bridgehead Position

At the bridgehead (C1) position, the target compound presents a primary alcohol (pKa ~15–16), whereas the closest bridgehead-substituted analog, 3-azabicyclo[3.1.0]hexane-1-carboxylic acid (CAS 63618-04-2), presents a carboxylic acid (pKa ~4–5) with logP −2.87 and TPSA 49.33 Ų . The alcohol enables a distinct set of downstream transformations—Mitsunobu coupling, etherification, tosylation/iodination, and selective oxidation to the aldehyde—that are inaccessible or lower-yielding when starting from the acid without reduction [1]. The carboxylic acid analog is 100× more water-soluble (estimated from logP difference of ~2.5 units), which can be a disadvantage when lipophilic intermediates are required for subsequent coupling reactions.

Derivatization Functional group interconversion Synthetic tractability

Stereochemical Configuration: rac-(1S,5S) as a Defined Disposition for Chiral Resolution and Asymmetric Synthesis

The compound is supplied as the racemic mixture of the (1S,5S) enantiomeric pair. Unlike 3-azabicyclo[3.1.0]hexane-6-methanol (which can exist as endo/exo diastereomers and multiple enantiomeric pairs), the bridgehead hydroxymethyl group at C1 creates only two possible enantiomers: (1S,5S) and (1R,5R). The rac-(1S,5S) designation unambiguously identifies the relative configuration where the cyclopropane CH2 and the hydroxymethyl group are on the same face of the bicyclic system. This defined stereochemical relationship simplifies chiral resolution protocols (e.g., diastereomeric salt formation or chiral chromatography) compared to regioisomers with multiple stereocenters and more complex diastereomer mixtures [1]. In dopamine D3 receptor programs, (1S,5S) vs. (1R,5R) configuration conferred significant differences in binding affinity (Ki values differing by >10-fold in specific ligand series), underscoring that procurement of the correct stereochemical form is non-negotiable [2].

Stereochemistry Chiral resolution Enantiomeric enrichment

One-Step Synthesis Protocol with Quantitative Yield Reported for the Target Compound

A dedicated Molbank communication by Jaster et al. (2023) reports a one-step synthesis of the title compound in quantitative yield using adapted Vilsmeier conditions, with full characterization by ¹H, ²H, ¹³C NMR, IR, and Raman spectroscopy [1]. In contrast, many 3-azabicyclo[3.1.0]hexane analogs require multi-step sequences involving cyclopropanation of N-protected pyrrolines, chromatographic separation of exo/endo mixtures, and functional group interconversion—as exemplified by the 4-step synthesis of endo-(3-azabicyclo[3.1.0]hex-6-yl)-methanol with a 1.6:1 exo/endo ratio requiring separation [2]. The availability of a validated, high-yield, one-step protocol reduces procurement uncertainty and enables rapid scale-up for medicinal chemistry campaigns.

Synthetic efficiency Gram-scale synthesis Process chemistry

Differentiation from 2-Azabicyclo[3.1.0]hexane Scaffold: Impact of Nitrogen Position on logP and TPSA

The 2-azabicyclo[3.1.0]hexane scaffold (CAS 27202-71-7) relocates the nitrogen atom from the 3-position to the 2-position, altering the ring system from a pyrrolidine-fused cyclopropane to an azetidine-fused cyclopropane. This structural isomer shows a computed logP of +0.70 (Qiyuebio) and TPSA of 12.03 Ų, compared to the target compound (3-aza scaffold with 1-ylmethanol) with logP −0.41 and TPSA 32.26 Ų . The ~1.1 log unit difference in lipophilicity and 20 Ų difference in TPSA between these two isomeric core scaffolds demonstrates that nitrogen positioning alone dramatically alters physicochemical properties, even before substituent effects are considered. Furthermore, 2-azabicyclo[3.1.0]hexane derivatives have been exploited in saxagliptin-related DPP-IV inhibitors and sigma-1 receptor ligands, whereas 3-aza derivatives dominate CNS monoamine reuptake inhibitor programs—reflecting distinct biological target preferences encoded by scaffold geometry [1][2].

Nitrogen position Physicochemical properties Scaffold selection

High-Impact Application Scenarios for rac-(1S,5S)-3-azabicyclo[3.1.0]hex-1-ylmethanol (CAS 1820574-43-3) in Drug Discovery and Chemical Biology


CNS Drug Discovery Programs Targeting Monoamine Neurotransmitter Transporters

The 3-azabicyclo[3.1.0]hexane scaffold is a privileged core in triple reuptake inhibitors (SERT/NET/DAT). The target compound, with its bridgehead hydroxymethyl group, serves as a versatile intermediate for introducing aryl ether or carbamate substituents at the C1 position—a substitution pattern that has yielded potent and selective tool compounds with oral bioavailability >30% and brain-to-plasma ratio >4 in rat models [1]. Its moderate logP (−0.41) and TPSA (32.26 Ų) provide an advantageous starting physicochemical profile for CNS penetration .

Opioid Receptor Ligand Development with Stereochemically Defined C1 Functionalization

The 3-azabicyclo[3.1.0]hexane core has produced μ-opioid antagonists with a 'magic methyl' effect conferring 35-fold improvement in binding affinity [1]. The target compound's rac-(1S,5S) stereochemistry provides a defined starting point for synthesizing enantiopure C1-functionalized analogs. The primary alcohol handle allows late-stage diversification to explore SAR at the bridgehead position, a key determinant of opioid receptor subtype selectivity .

JAK Kinase Inhibitor Intermediate for Inflammatory and Autoimmune Disease Programs

Patent US11111242 discloses N-{[(1R,5S)-3-(5H-pyrrolo[2,3-b]pyrazin-2-yl)-3-azabicyclo[3.1.0]hex-1-yl]methyl}prop-2-enamide derivatives as JAK3 inhibitors, where the azabicyclo[3.1.0]hex-1-ylmethanol core is a critical intermediate [1]. The target compound, after chiral resolution, provides the (1R,5S) enantiomer required for JAK3-selective inhibitor synthesis. The bridgehead hydroxymethyl group enables acrylamide warhead installation for covalent targeting approaches. The validated one-step synthesis protocol ensures reliable access to this key pharmaceutical intermediate .

Asymmetric Synthesis and Chiral Pool Methodology Development

The defined rac-(1S,5S) configuration of the target compound simplifies chiral resolution protocols. Unlike 6-substituted analogs that yield complex diastereomer mixtures upon resolution, the bridgehead substitution pattern limits the stereochemical possibilities to two enantiomers. This property is exploited in dopamine D3 antagonist programs where (1S,5S) vs. (1R,5R) enantiomers show >10-fold differences in receptor binding affinity [1]. The compound thus serves as an ideal substrate for developing and benchmarking new chiral resolution methodologies applicable to the broader azabicyclo[3.1.0]hexane class.

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